Product packaging for 2-Chloro-5-(dichloromethyl)pyridine(Cat. No.:CAS No. 72637-18-4)

2-Chloro-5-(dichloromethyl)pyridine

Cat. No.: B1297100
CAS No.: 72637-18-4
M. Wt: 196.5 g/mol
InChI Key: WFTIMXPPHQSLAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichloromethyl)pyridine is a specialized halogenated pyridine derivative serving as a critical intermediate in scientific research. Its primary research value lies in electrochemical studies, where it has been identified as a key intermediate in the selective dechlorination pathway of 2-chloro-5-trichloromethylpyridine (TCMP) on activated silver electrodes . This makes it a compound of significant interest for developing novel and selective electrocatalysis methods to generate high-value chemicals . The presence of multiple chlorine atoms on its structure, including a reactive dichloromethyl group, provides distinct electrophilic centers that enable further functionalization, making it a versatile building block for synthesizing more complex molecules in agrochemical and pharmaceutical research . Researchers utilize this compound under controlled conditions to explore new synthetic routes and catalytic processes. This product is intended For Research Use Only (RUO) and is not classified or approved for diagnostic, therapeutic, or any personal uses. Proper handling procedures and personal protective equipment (PPE) should always be used when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl3N B1297100 2-Chloro-5-(dichloromethyl)pyridine CAS No. 72637-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(dichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIMXPPHQSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344176
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72637-18-4
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 5 Dichloromethyl Pyridine

Strategic Approaches to Pyridine (B92270) Ring Halogenation

The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step. This can be accomplished through direct chlorination or by utilizing precursors that facilitate the desired substitution pattern.

Direct chlorination of the pyridine ring, particularly from a starting material like 3-methylpyridine (B133936), can be a complex process. A patented method describes a one-step reaction where 3-methylpyridine is vaporized and mixed with chlorine gas in the presence of a supported palladium chloride catalyst. patsnap.com This gas-phase chlorination aims to produce 2-chloro-5-chloromethyl pyridine directly, offering a potentially more streamlined approach compared to multi-step liquid-phase methods. patsnap.com

Another approach involves the liquid-phase chlorination of 3-picoline (3-methylpyridine) in the presence of an organic solvent, an acid buffering agent, and an initiator. google.com The reaction is carried out at elevated temperatures, and after a series of workup steps including distillation, the desired product can be obtained. google.com

An alternative strategy involves the use of a precursor that is more amenable to selective chlorination. For instance, 2-hydroxy-5-methylpyridine (B17766) can be converted to 2-chloro-5-methylpyridine (B98176) by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). pipzine-chem.com This reaction proceeds via a nucleophilic substitution mechanism. pipzine-chem.com

Another pathway starts from 2-alkoxy-5-alkoxymethyl-pyridine derivatives. google.com These intermediates are reacted with a chlorinating agent, such as phosphorus(V) chloride, phosphorus(III) chloride, phosphoryl chloride, thionyl chloride, or phosgene (B1210022), at temperatures ranging from 0°C to 200°C to yield 2-chloro-5-chloromethyl-pyridine. google.com This method is presented as an alternative to a more complex multi-step process starting from 2-chloropyridine-5-carboxylic acid. google.com

Synthesis of the Dichloromethyl Moiety

The formation of the dichloromethyl group from a methyl group is a key transformation, typically achieved through radical chlorination.

The side-chain chlorination of 2-chloro-5-methylpyridine is a common and crucial step in the synthesis of 2-Chloro-5-(dichloromethyl)pyridine. This reaction is typically carried out using chlorine gas in the presence of a free-radical initiator. googleapis.comgoogle.comepo.org The reaction can be performed in a high-boiling solvent such as 1,2,4-trichlorobenzene. google.comepo.org

A patented method details the chlorination of the side-chain methyl group of 2-chloro-methylpyridine by reacting it with a chlorine radical. googleapis.comgoogle.com This process involves neutralizing the hydrogen chloride byproduct with a basic solution to maintain the reaction's progression, as the formation of the hydrochloride salt of the pyridine derivative can inhibit further chlorination. googleapis.comgoogle.com The pH of the reaction mixture is a critical parameter and is ideally maintained between 0.5 and 3. googleapis.com The reaction can be initiated by radical initiators like AIBN (azobisisobutyronitrile). googleapis.com

The progressive chlorination of the methyl group leads to a mixture of 2-chloro-5-(monochloromethyl)pyridine, this compound, and 2-chloro-5-(trichloromethyl)pyridine. googleapis.com The relative amounts of these products can be controlled by the reaction conditions.

Starting MaterialReagentsProduct(s)Key Conditions
2-chloro-5-methylpyridineChlorine gas, Radical initiator (e.g., AIBN)2-chloro-5-(monochloromethyl)pyridine, this compound, 2-chloro-5-(trichloromethyl)pyridineNeutralization of HCl byproduct with a basic solution, pH control. googleapis.com
2-chloro-5-methylpyridineChlorine gas, Free radical initiator2-chloro-5-trichloromethylpyridineHigh boiling solvent (e.g., 1,2,4-trichlorobenzene), elevated temperature. google.comepo.org
2-chloro-5-(hydroxymethyl)pyridineThionyl chloride2-chloro-5-(chloromethyl)pyridine (B46043)Reaction in 1,2-dichloroethane (B1671644), followed by reflux. prepchem.com

Free-radical halogenation proceeds via a chain mechanism involving three main stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by UV light or a radical initiator. wikipedia.orglibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a benzyl-type radical and hydrogen chloride (HCl). youtube.com This radical then reacts with another molecule of Cl₂ to yield 2-chloro-5-(chloromethyl)pyridine and a new chlorine radical, which continues the chain. youtube.com This process can repeat to form the di- and trichlorinated products.

Termination: The chain reaction is terminated when two radicals combine. wikipedia.orglibretexts.org

The basicity of the nitrogen atom in the pyridine ring plays a significant role. It can react with the produced HCl to form a hydrochloride salt, which is less reactive towards further chlorination. googleapis.com Neutralizing the HCl as it forms is therefore crucial for efficient side-chain chlorination. googleapis.com

Novel Synthetic Pathways and Process Intensification

Research into more efficient and environmentally benign synthetic methods is ongoing. One novel approach involves the use of a micro-channel reactor for the continuous preparation of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine and chlorine. scispace.com This method offers potential advantages in terms of process control and safety.

Another innovative route starts from 2-chloro-2-chloromethyl-4-cyanobutanal, which undergoes a cyclization reaction in the presence of solid phosgene in toluene (B28343) to yield 2-chloro-5-chloromethylpyridine with high yield. chemicalbook.com A different cyclization approach avoids the direct chlorination of a pre-formed pyridine ring, thereby preventing the formation of chlorinated by-products. google.com

Furthermore, the design and synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine are being explored using continuous flow reaction modules, highlighting the compound's importance as a versatile building block. asianpubs.org

Application of Alternative Chlorinating Agents (e.g., Trichloroisocyanuric Acid, Thionyl Chloride, Phosphoryl Chloride)

The selection of a chlorinating agent is pivotal for the efficient conversion of functional groups. Several agents have been successfully employed, each with distinct reaction conditions and outcomes.

Trichloroisocyanuric Acid (TCCA): TCCA has been identified as an effective reagent for the chlorination of the methyl group in 2-chloro-5-methylpyridine to yield the target compound. google.com One method describes an initiation reaction using a chemical initiator like Diisopropyl azodicarboxylate or a light source at temperatures between 80°C and 200°C. google.com This approach is notable as it can be performed without a solvent, which simplifies the process by omitting neutralization and water-washing steps, thereby reducing waste generation. google.com TCCA is regarded as a safe and efficient chlorinating agent, capable of releasing all three of its chlorine atoms for the reaction. orientjchem.org In one documented process, using 0.1 mol of TCCA for 0.3 mol of 2-chloro-5-methylpyridine at 120°C-140°C resulted in a yield of 85.3% based on the converted starting material. google.com

Thionyl Chloride (SOCl₂): Thionyl chloride is a classic and effective reagent for converting hydroxymethyl groups to chloromethyl groups. A detailed procedure involves the dropwise addition of a solution of 2-chloro-5-(hydroxymethyl)pyridine in 1,2-dichloroethane to a mixture of thionyl chloride and the same solvent. prepchem.com The reaction is initially maintained at a cool temperature (5°-20°C) before being stirred at room temperature and then refluxed for several hours to ensure completion. prepchem.com This method demonstrates a direct and high-yielding transformation of the hydroxyl functional group. prepchem.com

Phosphoryl Chloride (POCl₃): Phosphoryl chloride, often used in combination with other chlorinating agents like phosphorus pentachloride (PCl₅), is particularly effective for chlorinating both hydroxyl groups and the pyridine ring itself. In a specific example, 2-hydroxy-5-hydroxymethylpyridine is treated with a mixture of PCl₅ in POCl₃. google.comgoogle.com The reaction is conducted at an elevated temperature of 105°C for 6 hours. google.comgoogle.com Following workup, this process yields 2-chloro-5-(chloromethyl)pyridine as a colorless oil that solidifies upon cooling, achieving a high yield of 95%. google.comgoogle.com This dual action makes it a powerful tool for transformations starting from hydroxylated pyridine precursors. google.com

Table 1: Comparison of Alternative Chlorinating Agents

Chlorinating Agent Precursor Key Reaction Conditions Yield Reference(s)
Trichloroisocyanuric Acid (TCCA) 2-Chloro-5-methylpyridine 120-140°C, with initiator 85.3% google.com
Thionyl Chloride 2-Chloro-5-(hydroxymethyl)pyridine Reflux in 1,2-dichloroethane 94.0% (based on raw data) prepchem.com
Phosphoryl Chloride / PCl₅ 2-Hydroxy-5-hydroxymethylpyridine 105°C in excess POCl₃ 95% google.comgoogle.com
Phosphoryl Chloride / PCl₅ 2-Methoxy-5-methoxymethyl-pyridine Reflux 45% google.com

Continuous Flow Synthesis and Microreactor Technologies

Modern process chemistry increasingly utilizes continuous flow and microreactor systems to enhance safety, efficiency, and control over reaction parameters. The synthesis of this compound and related compounds is well-suited to this technology.

A method has been developed for the continuous preparation of 2-chloro-5-(chloromethyl)pyridine by reacting 2-chloro-5-methylpyridine with chlorine gas in a microchannel reactor. scispace.com This approach offers precise control over reaction time and temperature, minimizing the formation of polychlorinated by-products. The use of microreactors for photochemical chlorinations has also been shown to be highly advantageous. chimia.ch For example, the selective photochlorination of an alkylaromatic in a falling-film microreactor resulted in significantly higher selectivity (80%) and space-time yield (400 mol L⁻¹ h⁻¹) compared to a conventional batch reactor (45% selectivity, 1.3 mol L⁻¹ h⁻¹). chimia.ch These benefits stem from the high surface-area-to-volume ratio in microchannels, which improves heat and mass transfer. chimia.ch

Furthermore, the broader applicability of flow chemistry to pyridine derivatives has been established. Packed-bed microreactors have been used for the N-oxidation of various pyridines with high efficiency and stability, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org Similarly, the hydrogenation of pyridine to piperidine (B6355638) has been achieved with high conversion and selectivity in a microreactor under milder conditions and with shorter residence times than batch processes. patsnap.com These examples underscore the potential of continuous flow technology to create safer, more scalable, and efficient manufacturing processes for pyridine-based chemicals. scispace.comorganic-chemistry.orgasianpubs.org

Precursor Chemistry and Feedstock Optimization

Pathways from 3-Methylpyridine

3-Methylpyridine (β-picoline) is an inexpensive and common feedstock, making it an attractive starting point. One prominent route involves a two-step chlorination. First, 3-methylpyridine undergoes chlorination to form 2-chloro-5-methylpyridine. scispace.com This intermediate is then subjected to a second, separate chlorination of the methyl group to yield the final product. scispace.com Another approach achieves the conversion in a single step through liquid-phase chlorination in the presence of an organic solvent and a buffer to maintain a pH of 4-5, which reportedly reduces by-products and increases the yield to around 90%. google.com

Gas-phase reactions provide an alternative. A one-step process involves reacting vaporized 3-methylpyridine with chlorine over a supported palladium chloride catalyst in a tubular reactor, achieving a molar yield of approximately 50%. patsnap.com A more complex, multi-step pathway begins with the N-oxidation of 3-methylpyridine, followed by an oriented chlorination using benzoyl chloride to produce 2-chloro-5-methylpyridine, which is then chlorinated to the final product. google.com

Routes from 6-Hydroxynicotinic Acid

An economical and technically straightforward pathway to 2-chloro-5-(chloromethyl)pyridine begins with 6-hydroxynicotinic acid. google.comgoogle.com This multi-step synthesis avoids some of the challenges associated with the direct chlorination of other precursors. The process involves four key transformations: google.comgoogle.com

Acid Chloride Formation: 6-Hydroxynicotinic acid is first converted to 6-hydroxynicotinoyl chloride using an acid chloride.

First Hydrogenation: The resulting acid chloride is catalytically hydrogenated to 6-hydroxynicotinaldehyde.

Second Hydrogenation: The aldehyde is further hydrogenated to 2-hydroxy-5-hydroxymethylpyridine.

Final Chlorination: The di-hydroxylated intermediate is then chlorinated using agents like phosphoryl chloride and phosphorus pentachloride to give the final product. google.comgoogle.com

This route is advantageous because it utilizes simple reaction conditions and readily accessible reagents. google.com

Transformations from Hydroxymethylpyridine Analogues

The chlorination of a hydroxymethyl group on the pyridine ring is a crucial step in several synthetic routes. The compound 2-chloro-5-(hydroxymethyl)pyridine is a key intermediate that can be directly converted to the target molecule. This conversion is effectively achieved using thionyl chloride in a suitable solvent like 1,2-dichloroethane, with the reaction driven to completion by heating under reflux. prepchem.com

Another important precursor is 2-hydroxy-5-hydroxymethylpyridine. This analogue requires a more potent chlorinating agent that can replace both the ring's hydroxyl group and the side-chain's hydroxyl group. A mixture of phosphoryl chloride and phosphorus pentachloride has proven highly effective for this dual transformation, providing a high yield of 95%. google.comgoogle.com

Table 2: Synthesis from Hydroxymethylated Precursors

Precursor Chlorinating Agent Product Yield Reference(s)
2-Chloro-5-(hydroxymethyl)pyridine Thionyl Chloride 2-Chloro-5-(chloromethyl)pyridine 94.0% (based on raw data) prepchem.com
2-Hydroxy-5-hydroxymethylpyridine POCl₃ / PCl₅ 2-Chloro-5-(chloromethyl)pyridine 95% google.comgoogle.com

Conversion from Alkoxy- and Alkoxymethyl-Pyridines

A distinct synthetic pathway utilizes 2-alkoxy-5-alkoxymethyl-pyridine derivatives as precursors. google.com This method is advantageous because the starting materials can be readily prepared from 3-methylpyridine, offering an alternative to direct chlorination routes that can produce difficult-to-separate by-products. google.com

The core of this process is the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine, such as 2-methoxy-5-methoxymethyl-pyridine, with a strong chlorinating agent. google.com Preferred reagents include mixtures of phosphorus(V) chloride and phosphoryl chloride. The reaction is typically carried out at temperatures between 10°C and 120°C. In a representative example, reacting 2-methoxy-5-methoxymethyl-pyridine with PCl₅ and POCl₃ under reflux conditions resulted in a 45% yield of 2-chloro-5-(chloromethyl)pyridine after purification. google.com

Chemical Transformations and Derivatization of 2 Chloro 5 Dichloromethyl Pyridine

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) at the 5-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is primarily centered around nucleophilic substitution and transformations into other halogenated methyl species.

Nucleophilic Substitution Reactions

The chlorine atoms of the dichloromethyl group are susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular structures.

One common transformation is the reaction with amines. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043), a related compound, reacts with an aqueous solution of methylamine (B109427) in acetonitrile (B52724) to yield 2-chloro-5-(methylaminomethyl)pyridine. prepchem.com This type of reaction is crucial for the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. pmarketresearch.compatsnap.com Similarly, reaction with excess ammonia (B1221849) can produce 2-chloro-5-aminomethyl-pyridine. google.com

Another important nucleophilic substitution involves the reaction with hydrazine (B178648). 2-Chloro-5-(chloromethyl)pyridine can be converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which serves as a precursor for synthesizing bioactive hydrazone compounds. asianpubs.org These reactions are often carried out in a suitable solvent and may require control of temperature and pH to achieve optimal yields.

The hydrolysis of the dichloromethyl group can lead to the formation of an aldehyde. While specific studies on the direct hydrolysis of 2-chloro-5-(dichloromethyl)pyridine are not prevalent in the provided results, the transformation of dichloromethyl groups to aldehydes is a known chemical conversion.

Interconversion to Other Halogenated Methyl Species

The dichloromethyl group can be further halogenated or can undergo halogen exchange reactions to generate other halogenated methyl derivatives. These transformations are significant for creating precursors for various active ingredients.

A key transformation is the chlorination of the dichloromethyl group to a trichloromethyl group (-CCl3). The further chlorination of this compound can yield 2-chloro-5-(trichloromethyl)pyridine. epo.orggoogle.com This resulting compound is a vital intermediate for producing certain herbicides and can be further modified, for example, through fluorination. epo.org

Conversely, the dichloromethyl group can be converted to a trifluoromethyl group (-CF3) through fluorination reactions. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be achieved by the fluorination of 2-chloro-5-(trichloromethyl)pyridine. chemicalbook.com This fluorinated derivative is a key building block for several agrochemicals. jst.go.jpnih.gov

Reactivity of the Chloropyridine Core

The chloropyridine ring of this compound also presents opportunities for chemical modification, primarily through substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under certain conditions, electrophilic substitution can occur. The position of substitution is influenced by the existing substituents. For pyridine itself, electrophilic attack is favored at the 3-position. uoanbar.edu.iq

In the case of this compound, the directing effects of the chloro and dichloromethyl groups would influence the position of any incoming electrophile. For instance, the nitration of pyridine derivatives often requires harsh conditions. The nitration of 2-aminopyridine (B139424) yields 2-amino-5-nitropyridine, which can then be converted to 2-chloro-5-nitropyridine. prepchem.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nitrogen atom activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack. quora.comvaia.com This allows for the displacement of the chlorine atom by a variety of nucleophiles.

The reactivity of halopyridines in SNAr reactions is generally high, though often requiring heat. youtube.com For instance, the reaction of 2-chloropyridines with amines is a common method for introducing nitrogen-containing substituents onto the pyridine ring. youtube.com The reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) has been studied, showing a reactivity order where cyano-substituted pyridines are more reactive than their halo-substituted counterparts. nih.gov

Synthesis of Advanced Organic Scaffolds

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex and advanced organic scaffolds. These scaffolds often form the core structures of biologically active molecules.

A significant application is in the synthesis of neonicotinoid insecticides. pmarketresearch.com The modification of both the dichloromethyl group and the chloropyridine core allows for the creation of a wide array of derivatives with potent insecticidal activity. For example, imidacloprid, a widely used neonicotinoid, is synthesized from intermediates derived from 2-chloro-5-(chloromethyl)pyridine. pmarketresearch.com

Furthermore, this compound is a key intermediate in the synthesis of other important agrochemicals, including fungicides and herbicides. chemicalbook.comgoogle.com For example, 2-chloro-5-(trifluoromethyl)pyridine, derived from this compound, is a precursor for the herbicide fluazifop-butyl. epo.org The ability to introduce different functional groups at both reactive sites provides a powerful tool for medicinal and agricultural chemists to design and synthesize novel compounds with desired biological activities. asianpubs.org

Starting Material Reagent(s) Product Reaction Type
2-Chloro-5-(chloromethyl)pyridineMethylamine2-Chloro-5-(methylaminomethyl)pyridineNucleophilic Substitution
2-Chloro-5-(chloromethyl)pyridineAmmonia2-Chloro-5-aminomethyl-pyridineNucleophilic Substitution
2-Chloro-5-(chloromethyl)pyridineHydrazine2-Chloro-5-(hydrazinylmethyl)pyridineNucleophilic Substitution
This compoundChlorine2-Chloro-5-(trichloromethyl)pyridineChlorination
2-Chloro-5-(trichloromethyl)pyridineFluorinating agent2-Chloro-5-(trifluoromethyl)pyridineFluorination
2-Chloropyridine derivativeAmine2-Aminopyridine derivativeNucleophilic Aromatic Substitution

Role as a Building Block for Agrochemical Active Ingredients (e.g., Neonicotinoids, Sulfoxaflor)

While not always the direct precursor, this compound is strategically positioned in the synthetic pathway toward crucial agrochemical intermediates, most notably 2-chloro-5-(chloromethyl)pyridine. This monochloro derivative is a cornerstone for the synthesis of several major neonicotinoid insecticides. google.comnih.gov Neonicotinoids are a significant class of insecticides valued for their effectiveness against a wide range of piercing-sucking insects. researchgate.net

The transformation of the dichloromethyl group to a chloromethyl group is a key step that unlocks its utility. Subsequently, 2-chloro-5-(chloromethyl)pyridine serves as the primary electrophile for coupling with various nucleophilic amine-containing moieties to construct the final insecticidal molecules. google.comchemicalbook.comgoogle.com For instance, it is a well-established intermediate in the industrial synthesis of imidacloprid, acetamiprid, and thiacloprid. google.comchemicalbook.com

Similarly, the synthesis of the insecticide sulfoxaflor (B1682526) involves intermediates derived from substituted pyridines. nih.gov The production pathways for these complex molecules often begin with simpler, halogenated picolines (methylpyridines). nih.gov For example, the sulfoxaflor intermediate 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine is synthesized from 5-halo-2-(trifluoromethyl)pyridine. patsnap.comgoogle.com The broader synthetic routes for such trifluoromethylpyridines can start from chlorinated methylpyridines, placing compounds like this compound within the larger family of precursors used in modern agrochemical production. nih.gov

Table 1: Neonicotinoid Insecticides Derived from 2-chloro-5-(chloromethyl)pyridine Intermediate (This interactive table shows prominent examples of neonicotinoids synthesized using the key intermediate derived from this compound.)

Active IngredientClassKey Intermediate
ImidaclopridNeonicotinoid2-chloro-5-(chloromethyl)pyridine
AcetamipridNeonicotinoid2-chloro-5-(chloromethyl)pyridine
ThiaclopridNeonicotinoid2-chloro-5-(chloromethyl)pyridine
NitenpyramNeonicotinoid2-chloro-5-(chloromethyl)pyridine

Precursor for Pharmaceutical Intermediate Synthesis

The versatility of the 2-chloro-5-(substituted methyl)pyridine scaffold extends beyond agriculture into the realm of pharmaceutical synthesis. The same key intermediate, 2-chloro-5-(chloromethyl)pyridine, derived from its dichlorinated precursor, is a valuable building block for creating intermediates used in drug discovery and development. google.comchemicalbook.com

The reactivity of the chloromethyl group allows for its facile reaction with various nucleophiles, enabling the assembly of more complex molecular frameworks. This strategic functional group serves as a handle to connect the chloropyridyl moiety to other cyclic or acyclic structures, a common strategy in medicinal chemistry to explore structure-activity relationships.

An example of its application is in the synthesis of novel substituted pyrimidinamine derivatives. These compounds are of interest in medicinal chemistry for their potential as kinase inhibitors or as scaffolds for other targeted therapies. The reaction of 2-chloro-5-(chloromethyl)pyridine with an appropriate amine provides a straightforward route to these more complex intermediates, demonstrating its role as a foundational element in the synthesis of potential new therapeutic agents.

Table 2: Example of a Pharmaceutical Intermediate from a 2-chloro-5-(chloromethyl)pyridine Precursor (This interactive table details a specific pharmaceutical intermediate synthesized from the versatile chloropyridyl building block.)

PrecursorResulting IntermediatePotential Application Area
2-chloro-5-(chloromethyl)pyridine2-Chloro-5-(chloromethyl)-N-(2,2-dimethylpropyl)-4-pyrimidinamineDrug Discovery Scaffolds

Derivatization for Bioactive Compound Libraries (e.g., Hydrazone Compounds)

In the quest for new bioactive molecules, the generation of compound libraries for high-throughput screening is a critical strategy. The derivatization of the 2-chloro-5-(substituted methyl)pyridine core is an effective way to produce such libraries. One important class of derivatives is hydrazones, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. nih.govnih.gov

The synthesis of hydrazone libraries can be initiated from 2-chloro-5-(chloromethyl)pyridine. A typical synthetic route involves the conversion of the chloromethyl group into a more reactive hydrazinylmethyl group. This key transformation is achieved by reacting 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate. The resulting intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, is then condensed with a diverse range of aromatic aldehydes. asianpubs.org

This modular approach allows for the rapid creation of a large library of novel hydrazone compounds. Each derivative incorporates the chloropyridine scaffold while varying the substitution on the aromatic aldehyde portion, enabling a systematic exploration of structure-activity relationships. Preliminary studies on such libraries have indicated promising biological activities, including potential antimicrobial and anti-malarial effects, highlighting the utility of this synthetic pathway in drug development programs. asianpubs.org

Table 3: Derivatization Pathway for Bioactive Hydrazone Library Synthesis (This interactive table outlines the synthetic steps for creating a library of bioactive hydrazone compounds from a chloropyridyl precursor.)

Starting MaterialKey TransformationIntermediateReactionResulting Compound ClassPotential Bioactivity
2-chloro-5-(chloromethyl)pyridineReaction with Hydrazine2-chloro-5-(hydrazinylmethyl)pyridineCondensation with Aromatic AldehydesHydrazone DerivativesAntimicrobial, Anti-malarial

Spectroscopic and Structural Characterization of 2 Chloro 5 Dichloromethyl Pyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data for the advanced spectroscopic characterization of 2-Chloro-5-(dichloromethyl)pyridine is not extensively reported in the available literature. Characterization of related compounds is mentioned, but specific data for the title compound is absent. For instance, the synthesis of 2-chloro-5-(trichloromethyl)pyridine, a related compound, has been described, and its characterization involved FT-IR and NMR analysis, though the specific data were not provided in the context of this search asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the reviewed search results. This information is crucial for confirming the precise arrangement of protons and carbon atoms within the molecule's structure.

Mass Spectrometry and Fragmentation Analysis

While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data for this compound, including the molecular ion peak (M⁺) and the m/z values of its primary fragments, are not detailed in the available literature. Analysis of related 2-chloro-pyridone structures suggests that fragmentation often involves the loss of HCl or cleavage of side chains, but this cannot be directly extrapolated to the title compound without experimental data jcsp.org.pk.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive X-ray crystallographic study for this compound has not been found in the public domain. Consequently, definitive experimental data on its solid-state structure, including molecular geometry, conformation, crystal packing, and specific intermolecular interactions, remains unelucidated.

Molecular Geometry and Conformation Analysis

Without X-ray diffraction data, precise, experimentally determined details on bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Such an analysis would be required to definitively describe the planarity of the pyridine (B92270) ring and the spatial orientation of the dichloromethyl substituent.

Crystal Packing and Intermolecular Interactions (e.g., C-H...N Hydrogen Bonding)

Information regarding the crystal lattice structure and the nature of intermolecular forces governing the packing of this compound molecules in the solid state is unavailable. Studies on the related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), have revealed the presence of C—H⋯N hydrogen bonds that form dimers, but similar interactions for the dichloromethyl analogue have not been documented nih.govchemicalbook.com.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. DFT calculations are used to determine the electronic structure and related properties of molecules by approximating the complex many-electron system to one based on the electron density. researchgate.netias.ac.in For a molecule like 2-Chloro-5-(dichloromethyl)pyridine, DFT methods, often utilizing basis sets such as 6-311G+(d,p), can predict a wide range of molecular properties. ias.ac.in

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.in

Table 1: Key Quantum Chemical Parameters Derived from Orbital Analysis

ParameterSymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMOCorrelates with the ionization potential; indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMOCorrelates with the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Energy Gap ΔEELUMO - EHOMO; indicates kinetic stability and chemical reactivity.
Electronegativity χ(ELUMO + EHOMO) / 2; measures the power of an atom or group to attract electrons.
Chemical Hardness η(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Chemical Softness S1 / (2η); reciprocal of hardness, indicates higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a color-coded map of electrostatic potential on the electron density surface, revealing the sites most susceptible to electrophilic and nucleophilic attack. wolfram.com

In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. wolfram.comresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The chlorine atoms would also contribute to regions of negative potential. Areas of positive potential would likely be found around the hydrogen atoms of the pyridine ring and the dichloromethyl group, indicating their susceptibility to attack by nucleophiles. Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. uni-muenchen.deresearchgate.net

DFT calculations are also employed to predict various energetic and spectroscopic properties. This includes the calculation of total energy, heats of formation, and Gibbs free energy, which are fundamental to determining the thermodynamic stability of the molecule. researchgate.net

Furthermore, computational methods can simulate vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to aid in the assignment of specific vibrational modes to the stretching and bending of bonds within the this compound molecule.

Molecular Modeling and Dynamics Simulations

Beyond static properties, computational chemistry can simulate the dynamic behavior of molecules, including reaction pathways and conformational changes.

Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational modeling allows for the detailed investigation of reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For instance, theoretical studies on the chlorination of pyridine have been performed to understand the mechanism of chlorine addition. researchgate.netaip.org A similar approach could be applied to the synthesis of this compound. By mapping the potential energy surface of the reaction, computational chemists can calculate the activation barriers for different possible pathways, such as the chlorination at various positions on the pyridine ring. aip.org This analysis can explain why a particular isomer is the major product and can help in optimizing reaction conditions to improve yield and selectivity.

Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical reactivity. For this compound, computational studies can quantify the electronic effects of the substituents on the pyridine ring. researchgate.net

The chlorine atom at the C2 position and the dichloromethyl group at the C5 position are both electron-withdrawing. DFT can be used to calculate various reactivity descriptors, such as atomic charges, bond orders, and the previously mentioned HOMO-LUMO energies. ias.ac.in By analyzing how these descriptors change with the introduction of the substituents, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for the prediction of how changes in the molecular structure would impact the reactivity of the compound, which is a key aspect in the design of new molecules with desired properties. researchgate.net

Predictive Modeling for Synthetic Pathway Optimization

One of the primary synthetic routes to this compound involves the chlorination of 2-chloro-5-methylpyridine (B98176). This process can be computationally modeled to predict reaction outcomes and optimize conditions. For instance, Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanism of the chlorination process. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be determined. This allows for the a priori identification of potential side reactions and the conditions that would favor the formation of the desired product.

Furthermore, predictive models can be used to screen for the most effective chlorinating agents and catalysts. Computational screening can evaluate a large number of potential candidates without the need for extensive experimental work. The binding energies of different chlorinating agents to the substrate and the activation energies for the chlorination reaction can be calculated to predict their reactivity and selectivity. This is particularly valuable in minimizing the formation of polychlorinated by-products, which can be a significant challenge in this type of reaction.

Another significant application of predictive modeling lies in the optimization of reaction conditions such as temperature, pressure, and solvent. By simulating the reaction under various conditions, it is possible to construct a theoretical model that predicts the reaction yield and selectivity as a function of these parameters. This in silico optimization can significantly reduce the number of experiments required to identify the optimal reaction conditions, thereby saving time and resources.

The following data tables illustrate the type of information that can be generated through predictive modeling for the optimization of the synthesis of this compound.

Table 1: Theoretical Evaluation of Chlorinating Agents for the Synthesis of this compound

Chlorinating AgentCalculated Activation Energy (kcal/mol)Predicted Selectivity for Monochlorination (%)Predicted Yield (%)
Sulfuryl chloride (SO₂Cl₂)25.88578
N-Chlorosuccinimide (NCS)30.29272
Chlorine gas (Cl₂)22.57585
Trichloroisocyanuric acid (TCCA)28.98875

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of data that can be generated from computational studies and does not represent actual experimental results.

Table 2: Predicted Influence of Solvents on the Chlorination of 2-chloro-5-methylpyridine

SolventDielectric ConstantPredicted Reaction Rate (relative)Predicted Selectivity for 5-(dichloromethyl) product (%)
Carbon tetrachloride2.21.080
Dichloromethane9.11.585
Acetic acid6.21.282
Benzene (B151609)2.30.978

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of data that can be generated from computational studies and does not represent actual experimental results.

In addition to reaction optimization, computational models can also be used to predict the properties of the final product and any impurities. For example, quantum mechanical calculations can predict spectroscopic data (e.g., NMR and IR spectra), which can aid in the characterization of the product and the identification of by-products.

The integration of predictive modeling into the process development of this compound synthesis holds significant promise for improving the efficiency and sustainability of its production. As computational methods continue to advance in accuracy and predictive power, their role in the optimization of synthetic pathways for important industrial chemicals is expected to grow.

Analytical Methodologies for Research and Development

Chromatographic Separations and Quantitation

Chromatographic techniques are central to the analytical workflow for 2-Chloro-5-(dichloromethyl)pyridine, offering high-resolution separation of the target compound from a complex matrix of starting materials, intermediates, and potential side-products.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. It is extensively used for assessing the purity of synthesized batches and for real-time monitoring of the reaction progress. In a typical synthesis, small aliquots of the reaction mixture can be withdrawn periodically, prepared, and injected into the GC to determine the consumption of reactants and the formation of the product.

For purity assessment, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. The choice of the capillary column is critical for achieving optimal separation. A mid-polarity column, such as one coated with a phenyl-arylene polymer, often provides the necessary selectivity to resolve chlorinated pyridine (B92270) isomers and other related impurities.

A hypothetical GC method for the purity analysis of this compound is outlined below:

Table 1: Illustrative GC Parameters for Purity Analysis

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

This method would allow for the separation of this compound from common starting materials and byproducts, such as other chlorinated pyridine derivatives that may arise during synthesis. google.com

High-Performance Liquid Chromatography (HPLC) for Analysis

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile impurities or for compounds that may degrade at the high temperatures used in GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyridine derivatives.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. For basic compounds like pyridines, the pH of the mobile phase is a critical parameter to control peak shape and retention. helixchrom.com The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak symmetry by suppressing the interaction of the basic nitrogen with residual silanols on the silica-based stationary phase.

A representative HPLC method for the analysis of this compound might involve the following conditions:

Table 2: Representative HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (B52724)
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 270 nm
Injection Volume 10 µL

This method would be suitable for quantifying the purity of this compound and for identifying and quantifying non-volatile impurities. helixchrom.comsielc.com

Coupled Analytical Techniques

To gain more comprehensive information about the sample, chromatographic techniques are often coupled with spectroscopic detectors, most notably mass spectrometry.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique that combines the separation power of GC with the highly specific detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

GC-MS is particularly useful for confirming the identity of the synthesized this compound and for identifying unknown impurities. The fragmentation pattern can provide valuable structural information. For quantitative analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences.

Table 3: Hypothetical GC-MS Parameters

ParameterValue
GC Column Same as GC-FID
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu (full scan)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Solvent Delay 3 minutes

Method Validation and Quality Assurance in Chemical Research

The validation of analytical methods is a critical aspect of quality assurance in chemical research and development. It ensures that the chosen analytical procedure is suitable for its intended purpose. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Determination Protocols

The accurate quantification of this compound is essential for quality control during its synthesis, for monitoring reaction kinetics, and for ensuring the purity of the final product. Gas chromatography (GC) is the most prominently cited and utilized analytical technique for the quantitative determination of this compound and its related impurities.

Gas Chromatography (GC) Based Quantification

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely adopted method for the analysis of this compound. This technique offers excellent sensitivity, and resolution, and is well-suited for the volatile and thermally stable nature of the analyte. In various synthetic processes described in the literature, GC is the standard method for monitoring the conversion of reactants and determining the yield and purity of the product. google.com Commercial specifications for this compound also frequently report purity assays as determined by GC. thermofisher.comsigmaaldrich.com

A typical quantitative GC-FID protocol involves dissolving a precisely weighed sample in a suitable high-purity solvent, followed by injection into the GC system. An internal standard is often used to improve the accuracy and precision of the quantification by correcting for variations in injection volume and detector response.

Illustrative GC-FID Method Parameters:

While specific, detailed validated methods are often proprietary, a representative GC-FID protocol for the quantitative analysis of this compound is outlined below. The parameters are based on standard practices for the analysis of similar chlorinated aromatic compounds.

Parameter Condition
Column Capillary column (e.g., DB-5, 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial: 100°C (hold for 2 min), Ramp: 15°C/min to 250°C (hold for 5 min)
Injector Temperature 260°C
Detector (FID) Temp 280°C
Carrier Gas Helium or Nitrogen, constant flow rate (e.g., 1.2 mL/min)
Injection Volume 1 µL
Split Ratio 50:1
Diluent Acetone or Toluene (B28343) (High Purity, HPLC Grade)
Internal Standard e.g., 4,4'-Dichlorobiphenyl or other suitable non-interfering compound

Method Validation and Performance Characteristics:

A validated quantitative method ensures that the analytical results are reliable. The validation is typically performed following guidelines such as those from the International Council for Harmonisation (ICH). The following table summarizes the typical performance characteristics of a validated GC-FID method for this compound.

Validation Parameter Typical Finding Description
Linearity (Correlation Coefficient, r²) > 0.999Demonstrates a direct proportional relationship between detector response and concentration over a specified range.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte.
Precision (Relative Standard Deviation, %RSD) < 2.0%Indicates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) 0.01% (w/w)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.03% (w/w)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity No interference from related substances or impurities at the retention time of the analyte.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for the final product assay, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring reactions involving less volatile precursors or for the analysis of related impurities that may not be suitable for GC analysis. A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Research Perspectives and Emerging Areas

Green Chemistry Approaches in 2-Chloro-5-(dichloromethyl)pyridine Synthesis

The traditional synthesis of this compound often involves multi-step processes that can be resource-intensive and generate significant waste streams. For instance, the cyclopentadiene-acrolein route, while effective in producing a high-purity product, is known to use large quantities of N,N-dimethylformamide (DMF) and produces substantial wastewater with high chemical oxygen demand (COD), posing environmental challenges. patsnap.comgoogle.com

In response, green chemistry principles are being applied to develop more sustainable synthetic methodologies. A key focus is the reduction or elimination of hazardous solvents and reagents. One promising approach involves a one-step liquid-phase chlorination method. This technique utilizes an acidic buffer solution to maintain the pH between 4 and 5, which significantly curtails the formation of byproducts and boosts the yield of the target product to approximately 90%. google.com Another innovative strategy aims to replace phosphorus-based chlorinating agents like phosphorus oxychloride with alternatives such as solid triphosgene (B27547) or diphosgene. This substitution effectively addresses the issue of phosphorus-containing wastewater, a major environmental concern in conventional methods. patsnap.com

Furthermore, research is exploring the use of novel reactor technologies to improve efficiency and reduce waste. For example, the use of an airlift recirculating reactor for the catalytic chlorination of 2-chloro-5-methylpyridine (B98176) has been shown to reduce the consumption of chlorine gas and shorten reaction times. patsnap.com These advancements signify a clear trend towards cleaner and more economically viable production processes for this important chemical intermediate.

Development of Catalytic Systems for Enhanced Selectivity and Yield

The efficiency of this compound synthesis is intrinsically linked to the performance of the catalytic systems employed. The development of catalysts that offer high selectivity and yield is a major area of research, as this directly translates to reduced waste and lower production costs. patsnap.com

One notable advancement is the use of a supported palladium chloride catalyst in a one-step reaction from 3-methylpyridine (B133936) and chlorine. patsnap.com This method has been shown to increase the reaction speed and improve the selectivity for the desired product, achieving a molar yield of around 50%. patsnap.com The catalyst, typically palladium chloride on an alumina (B75360) support, is prepared through a straightforward impregnation and calcination process. patsnap.com

Another area of catalytic innovation involves the use of organic bases as cyclization catalysts in the cyclopentadiene-acrolein route. google.com Catalysts such as piperazine (B1678402) can be employed to facilitate the ring-closing step of the reaction, leading to high product purity. google.com The optimization of reaction conditions, including temperature and the rate of reagent addition, is crucial for maximizing the effectiveness of these catalytic systems. google.com

The table below summarizes key parameters and findings from research into catalytic systems for this compound synthesis.

Catalyst SystemStarting MaterialsKey Reaction ConditionsReported Yield/SelectivityReference
Supported Palladium Chloride3-Methylpyridine, ChlorineVapor phase reaction in a tubular reactor at ~280°CMolar yield of ~50% patsnap.com
Piperazine (Cyclization Catalyst)Intermediate from cyclopentadiene-acrolein routeReaction in toluene (B28343) at 70-80°CProduct purity >95% google.com
Azobisisobutyronitrile (Initiator)2-Chloro-5-methylpyridine, ChlorineReaction in an airlift loop reactor at 75°CImproved efficiency, reduced chlorine consumption patsnap.com

These examples highlight the ongoing efforts to refine catalytic processes, leading to more efficient and selective syntheses of this compound.

Exploration of New Derivatization Pathways for Functional Materials

While this compound is primarily known as a precursor to insecticides, its reactive nature makes it a valuable building block for the synthesis of a wide array of other molecules, including those with potential applications in functional materials. The chlorine atoms on both the pyridine (B92270) ring and the dichloromethyl group provide multiple sites for nucleophilic substitution and other transformations, opening up diverse derivatization pathways.

Research into these pathways is an emerging field with significant potential. For instance, the dichloromethyl group can be a precursor to other functional groups, expanding the chemical space accessible from this starting material. The core pyridine structure is a common motif in biologically active compounds and functional organic materials, suggesting that novel derivatives of this compound could exhibit interesting electronic, optical, or biological properties.

One area of exploration is the synthesis of hybrid molecules that combine the pyridine moiety with other functional units. For example, the synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has been reported, with these compounds showing potential as antifungal agents. nih.gov This approach, known as molecular hybridization, aims to create new molecules with enhanced or novel properties by combining different pharmacophoric groups. nih.gov

Although the direct use of this compound in functional materials is not yet widely established, the exploration of its derivatization chemistry is a promising avenue for the discovery of new materials with applications in fields beyond agriculture.

Understanding Environmental Fates and Transformation Products

The compound is known to be toxic to aquatic life with long-lasting effects. nih.gov It is insoluble in water, which influences its transport and distribution in the environment. chemicalbook.comechemi.com In the event of a spill, it is recommended to prevent the material from entering waterways and to use dry clean-up procedures. scbt.com

The degradation of this compound in the environment can occur through various biotic and abiotic processes. The identification of its transformation products is a key area of research, as these products may have their own toxicological and environmental profiles. For instance, the degradation of organophosphate pesticides, for which this compound is an intermediate, can be influenced by factors such as pH. acs.org Studies on the hydrolysis of nerve agent simulants, which share structural similarities with some pesticides, have shown that the degradation pathway and products can vary significantly with pH. acs.org

While specific data on the environmental transformation products of this compound is not extensively detailed in the provided search results, the general principles of pesticide degradation suggest that hydrolysis, photolysis, and microbial degradation are likely to be important pathways. Further research is needed to fully characterize these pathways and the resulting transformation products to ensure a comprehensive understanding of the environmental profile of this compound.

Role in Advanced Crop Protection and Integrated Pest Management Strategies

This compound plays a critical role in modern agriculture as a key intermediate in the synthesis of several important insecticides. chemicalbook.compmarketresearch.comengebiotech.com Its primary application is in the production of neonicotinoid insecticides, which are highly effective against a broad spectrum of piercing-sucking pests. pmarketresearch.com These insecticides are systemic, meaning they are absorbed by the plant and distributed throughout its tissues, providing protection from the inside out. engebiotech.com

Emerging research is also exploring the use of hybrid molecules incorporating the 2-chloro-5-(chloromethyl)pyridine (B46043) structure to enhance the performance of other crop protection products. For example, studies have shown that such hybrid molecules can increase the rainfastness of microbial pesticides, improving their efficacy in controlling pests like the tea green leafhopper. pmarketresearch.com This synergistic approach aligns with the principles of IPM by integrating chemical and biological control methods.

The continued development of new and more effective insecticides from this compound and its derivatives is an active area of research. These efforts are aimed at addressing challenges such as insecticide resistance and the need for products with improved environmental profiles, ensuring that this chemical building block remains a valuable tool for sustainable agriculture.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-5-(dichloromethyl)pyridine, and how can reaction conditions be optimized to minimize byproducts?

Synthesis often involves chlorination of pyridine derivatives. For example, liquid-phase chlorination of β-picoline or intermediates like 2-chloro-5-methylpyridine using agents such as N,N-diethylamino phosphorus oxychloride has been reported. Optimization includes controlling stoichiometry, reaction temperature (e.g., room temperature for dichloromethane-based systems), and catalyst selection. In one study, yields of 82% for the target compound were achieved alongside 12% of an isomeric byproduct, highlighting the need for precise stoichiometric control and post-reaction purification (e.g., column chromatography) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 13C^{13}\text{C}- and 19F^{19}\text{F}-NMR (for fluorine-containing analogs) to confirm substituent positions and purity .
  • Physical property analysis : Melting point (32–34°C) and boiling point (147°C) determination to verify identity .
  • Chromatography : HPLC or GC-MS to assess purity and resolve isomeric byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Chemical-impermeable gloves, eye protection, and respiratory masks to avoid inhalation of vapors or dust .
  • Environmental precautions : Prevent drainage contamination; use fume hoods for ventilation.
  • Storage : Inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence regioselectivity in further functionalization reactions?

The electron-withdrawing effects of the chloro and dichloromethyl groups direct nucleophilic/electrophilic attacks to specific positions. For example, the chlorine atom at position 2 deactivates the ring, making position 4 more reactive toward nucleophilic substitution. Computational studies (e.g., DFT) and experimental probes like isotopic labeling can map reactive sites .

Q. What strategies address contradictions in reported reactivity or yields during the synthesis of derivatives?

  • Mechanistic studies : Use kinetic isotope effects or intermediate trapping to identify rate-limiting steps.
  • Byproduct analysis : For isomers (e.g., 2-chloro-3-methylpyridine vs. target), adjust reaction solvents (e.g., polar aprotic media) or catalysts to favor desired pathways .
  • Temperature modulation : Lower temperatures may reduce side reactions but could slow kinetics, requiring trade-off optimization .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Core modifications : Introducing groups like azetidine (as in ABT-594) enhances binding to neuronal nicotinic receptors. The 2-chloro substituent is critical for potency, while dichloromethyl groups influence lipophilicity and metabolic stability .
  • Pharmacophore mapping : Replace dichloromethyl with trifluoromethyl or hydroxypyridine moieties to balance activity and toxicity .

Q. What environmental and toxicological considerations are critical for large-scale applications?

  • Ecotoxicity : Avoid environmental discharge due to potential bioaccumulation (WGK 3 classification) .
  • Toxicology : Chronic exposure risks (e.g., respiratory system effects) necessitate in vitro assays (e.g., Ames test) and in vivo models to assess carcinogenicity .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.